molecular formula C15H24O3 B1162310 Bisacurone C CAS No. 127214-86-2

Bisacurone C

Cat. No.: B1162310
CAS No.: 127214-86-2
M. Wt: 252.35 g/mol
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Description

Bisacurone C is a chemical compound with the molecular formula C₁₅H₂₄O₃. It is a bisabolane-type sesquiterpenoid, which is a class of terpenes consisting of three isoprene units. This compound is isolated from the rhizomes of turmeric (Curcuma longa), a plant widely used in traditional medicine and as a culinary spice. This compound has garnered interest due to its various biological activities, including anti-inflammatory, antioxidant, and anti-metastatic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Bisacurone C can be achieved through the extraction from turmeric. The extraction process involves the use of multiple solvents with different polarities in a stepwise manner. This method allows for the purification of this compound without the need for column chromatography .

    Extraction: The turmeric rhizomes are first dried and powdered.

    Solvent Extraction: The powdered turmeric is subjected to solvent extraction using solvents like ethanol, methanol, or acetone.

    Purification: The extract is then purified through a series of solvent extractions with varying polarities to isolate this compound.

Industrial Production Methods

In an industrial setting, the extraction of this compound from turmeric involves large-scale solvent extraction processes. The use of high-efficiency extraction techniques, such as supercritical fluid extraction, can enhance the yield and purity of this compound. The industrial process aims to produce this compound in high concentrations while minimizing the presence of other components .

Chemical Reactions Analysis

Types of Reactions

Bisacurone C undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into reduced forms with different functional groups.

    Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield oxidized sesquiterpenoids, while reduction can produce reduced sesquiterpenoids with altered functional groups .

Scientific Research Applications

Bisacurone C has several scientific research applications, including:

    Chemistry: Used as a model compound for studying sesquiterpenoid synthesis and reactions.

    Biology: Investigated for its anti-inflammatory and antioxidant properties in cellular and animal models.

    Medicine: Explored for its potential therapeutic effects in treating inflammatory diseases, cancer, and metabolic disorders.

    Industry: Utilized in the development of natural health products and dietary supplements .

Mechanism of Action

Bisacurone C exerts its effects through various molecular targets and pathways. It inhibits the NF-κB pathway, which is involved in the regulation of inflammatory responses. By inhibiting the phosphorylation of IKKα/β and NF-κB p65 subunit, this compound reduces the production of pro-inflammatory cytokines such as IL-6 and TNF-α. This mechanism underlies its anti-inflammatory and lipid-lowering effects .

Comparison with Similar Compounds

Bisacurone C is compared with other similar compounds, such as:

    Curcumin: Another major compound from turmeric with well-known anti-inflammatory and antioxidant properties.

    Turmerones: Sesquiterpenoids from turmeric with similar biological activities.

    Elemene: A sesquiterpene with anticancer properties.

    Furanodiene: A sesquiterpene with anti-inflammatory and anticancer activities.

    Germacrone: A sesquiterpene with potential therapeutic effects.

This compound is unique due to its specific molecular structure and the distinct pathways it targets, making it a valuable compound for research and therapeutic applications .

Properties

IUPAC Name

(6S)-6-[(1R,4R,5R)-4,5-dihydroxy-4-methylcyclohex-2-en-1-yl]-2-methylhept-2-en-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O3/c1-10(2)7-13(16)8-11(3)12-5-6-15(4,18)14(17)9-12/h5-7,11-12,14,17-18H,8-9H2,1-4H3/t11-,12+,14+,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJOWFYQIUZMPRY-CTHBEMJXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)C=C(C)C)C1CC(C(C=C1)(C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC(=O)C=C(C)C)[C@H]1C[C@H]([C@](C=C1)(C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127214-86-2
Record name Bisacurone C
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127214862
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bisacurone C
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H4A7GQX5Z9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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